4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine
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Overview
Description
4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine involves several stepsThis can be achieved through metal-catalyzed cross-coupling reactions or radical chemistry . The preparation of trifluoromethylated pyridines often involves the use of trifluoromethylation reagents and specific reaction conditions to ensure high yield and selectivity .
Chemical Reactions Analysis
4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to modulate biological activity.
Material Science: The compound’s unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the biological activity of the compound, leading to its desired effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is used in similar applications but differs in the position of the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine: Another related compound with applications in medicinal chemistry and agrochemicals.
The unique combination of difluoromethyl, fluoro, nitro, and trifluoromethyl groups in this compound provides it with distinct properties that make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H2F6N2O2 |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6N2O2/c8-4-2(5(9)10)1-3(7(11,12)13)14-6(4)15(16)17/h1,5H |
InChI Key |
AKAUDGVSBVGXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)[N+](=O)[O-])F)C(F)F |
Origin of Product |
United States |
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